molecular formula C11H14BrNZn B14875720 4-[(1-Pyrrolidino)methyl]phenylZinc bromide

4-[(1-Pyrrolidino)methyl]phenylZinc bromide

Cat. No.: B14875720
M. Wt: 305.5 g/mol
InChI Key: GBZFIQNMQGKBFJ-UHFFFAOYSA-M
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Description

4-[(1-Pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. The presence of the pyrrolidino group and the phenylzinc bromide moiety makes it a versatile reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine to form 4-[(1-pyrrolidino)methyl]benzyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to yield the desired organozinc compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Pyrrolidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The compound can act as a nucleophile in substitution reactions, replacing halide groups in organic molecules.

    Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition reactions: The compound can add to carbonyl groups in aldehydes and ketones, forming alcohols.

Common Reagents and Conditions

Common reagents used with this compound include:

    Palladium catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Aldehydes and ketones: React with the organozinc compound to form alcohols.

    Halides: Serve as substrates in nucleophilic substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound include:

    Alcohols: Formed from addition reactions with carbonyl compounds.

    Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.

    Coupled products: Formed from cross-coupling reactions with various organic halides.

Scientific Research Applications

4-[(1-Pyrrolidino)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:

    Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal chemistry: Employed in the development of pharmaceutical compounds and drug discovery.

    Material science: Utilized in the synthesis of novel materials with unique properties.

    Biological studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-[(1-Pyrrolidino)methyl]phenylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s organozinc moiety facilitates the transfer of the phenyl group to electrophilic centers, such as carbonyl groups or halides. The pyrrolidino group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Pyrrolidino)methyl]phenylzinc iodide: Similar in structure but contains an iodide instead of a bromide.

    4-[(1-Pyrrolidino)methyl]phenylzinc chloride: Contains a chloride instead of a bromide.

    4-[(1-Pyrrolidino)methyl]phenylzinc fluoride: Contains a fluoride instead of a bromide.

Uniqueness

4-[(1-Pyrrolidino)methyl]phenylzinc bromide is unique due to its specific reactivity profile and the presence of the bromide ion, which can influence the compound’s reactivity and selectivity in chemical reactions. The bromide ion can also affect the solubility and stability of the compound in various solvents, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H14BrNZn

Molecular Weight

305.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)pyrrolidine

InChI

InChI=1S/C11H14N.BrH.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

GBZFIQNMQGKBFJ-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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